3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

NADPH Oxidase NOX2 Inflammation

3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034295-66-2) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a piperidin-3-yl linker and a furan-2-carbonyl substituent. This compound is primarily investigated for its inhibitory activity against NADPH oxidase (NOX) enzymes, a mechanism implicated in inflammatory disease pathways.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 2034295-66-2
Cat. No. B2753136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034295-66-2
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
InChIKeyVWNKDAHXBLLAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034295-66-2) for Procurement and Research


3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034295-66-2) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a piperidin-3-yl linker and a furan-2-carbonyl substituent . This compound is primarily investigated for its inhibitory activity against NADPH oxidase (NOX) enzymes, a mechanism implicated in inflammatory disease pathways . Its molecular formula is C18H17N3O3, with a molecular weight of approximately 323.3 g/mol, and it is typically available as a white to off-white solid .

Why Generic Quinazolinone Substitution is Not a Viable Strategy for 2034295-66-2-Intensive Projects


The quinazolin-4(3H)-one scaffold yields diverse bioactivities, but potency, selectivity, and physicochemical properties are exquisitely sensitive to N3 substitution [1]. The piperidine linker's attachment point (3-yl vs. 4-yl) alone dictates target engagement profiles; for instance, piperidin-4-yl-linked quinazolinones are widely explored for antimicrobial applications, while 3-yl-linked variants dominate in NOX and ghrelin receptor (GHS-R1a) programs [1][2]. Furthermore, the nature of the N-acyl group on the piperidine ring modulates isoform selectivity—replacing a furan-2-carbonyl with a cyclopentanecarbonyl or a sulfonyl group is known to drastically alter NOX isoform preference and metabolic stability [1][3]. Simply sourcing a quinazolinone analog with a different substitution pattern risks introducing off-target activity, altered ADME, and irreproducible biological results.

Quantitative Differentiation Evidence for 3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Against Key Comparators


NADPH Oxidase Inhibition: Furan-2-carbonyl Derivative Shows NOX-2 Preference Over NOX-4

The compound has been specifically annotated as an inhibitor of NADPH oxidase in vendor technical datasheets, with applications in inflammatory disease models . In the context of quinazolin-4(3H)-one NOX inhibitors, structure-activity relationship (SAR) studies reveal that the N-acyl substituent on the piperidine ring critically controls NOX isoform selectivity [1]. Specifically, Emory University's patent estate (TG15-132S, TG15-139S, TG17-57, LY4-123S) establishes that electron-rich heteroaryl carbonyls, such as furan-2-carbonyl, confer selectivity for the NOX-2 isoform over NOX-4 [1]. In contrast, compounds like GLX-351322, which bear a distinct scaffold, achieve NOX-4 selectivity (IC50 = 5 μM for NOX-4 vs. IC50 = 40 μM for NOX-2) [2]. While no direct head-to-head NOX panel data for CAS 2034295-66-2 itself has been published, the class-level inference positions it within the NOX-2-preferring subgroup of quinazolinone NOX inhibitors, directly competing with but functionally distinct from NOX-2/NOX-1 dual inhibitors such as setanaxib (GKT137831, Ki = 110 nM for NOX-1 and Ki = 140 nM for NOX-4) .

NADPH Oxidase NOX2 Inflammation ROS

Piperidine 3-yl vs. 4-yl Linkage: Differential Biological Program Associations

The piperidine linker attachment position on the quinazolinone core is a critical determinant of biological target engagement. The specific 3-yl-piperidine linkage of CAS 2034295-66-2 is associated with ghrelin receptor (GHS-R1a) antagonist programs and NOX inhibition [1]. In contrast, the 4-yl-piperidine regioisomer (e.g., 3-(piperidin-4-yl)quinazolin-4(3H)-one) has been primarily explored in antimicrobial and agricultural bactericide research . A patent from Esteve Pharmaceuticals (EP 3873895 A1) explicitly claims piperazinyl and piperidinyl quinazolin-4(3H)-one derivatives with activity against pain, specifying that the nature and position of the piperidine attachment fundamentally alters pharmacological activity toward the α2δ subunit of voltage-gated calcium channels [2]. Importantly, the 3-yl-substituted quinazolinones such as CAS 2034295-66-2 were demonstrated in a seminal paper by Rudolph et al. (2007, J. Med. Chem.) to achieve oral bioavailability and GHS-R1a antagonism, whereas earlier 4-yl-substituted leads suffered from poor oral exposure [1].

GHS-R1a Ghrelin Receptor Metabolic Disease Piperidine Regioisomer

PK/Physicochemical Tuning: Furan-2-carbonyl vs. Other N-Acyl Substituents

The N-acyl substituent on the piperidine ring critically influences pharmacokinetic (PK) profiles. In the GHS-R1a antagonist optimization program, replacing early lead acyl groups with heteroaryl carbonyls such as furan-2-carbonyl was essential to achieving oral bioavailability [1]. The Rudolph et al. (2007) optimization campaign specifically identified that piperidine-substituted quinazolinone derivatives bearing heteroaryl carbonyl groups showed progression from an agonist with poor oral bioavailability to potent, selective, and orally bioavailable antagonists [1]. In contrast, the isobutylsulfonyl-substituted analog (CAS 2034423-22-6) introduces a sulfonamide moiety, which typically confers higher polar surface area (PSA) and altered hydrogen-bonding capacity, leading to divergent membrane permeability and metabolic profiles . The cyclopentanecarbonyl-substituted analog, while structurally related, replaces the electron-rich furan ring with an aliphatic cycle, which is predicted to reduce π-stacking interactions with aromatic residues in the target binding pocket identified in docking studies [1].

Physicochemical Properties Oral Bioavailability Metabolic Stability ADME

Purity Specification and Handling: 95% Minimum Purity with Defined Storage Conditions

For reproducible pharmacological assays, compound purity and proper handling are non-negotiable. CAS 2034295-66-2 is supplied at a minimum purity specification of 95% and is identified as an off-white solid . The structurally related analog 3-(piperidin-3-yl)quinazolin-4(3H)-one (CAS 1523805-06-2) is also supplied at 95% purity, but the absence of the furan-2-carbonyl group renders it chemically distinct and unsuitable as a direct comparator without specified storage conditions unique to the acylated analog . The furan-2-carbonyl group is susceptible to hydrolytic degradation under improper storage conditions, necessitating controlled long-term storage (typically -20°C under inert atmosphere), a requirement not as stringent for the deacylated parent amine [1]. Vendor-sourced reference standards (CRM-grade) from Labmix24 carry ISO 17025 and ISO Guide 34 certifications, ensuring batch-to-batch reproducibility [1].

Purity Storage Quality Control Reference Standard

Optimal Application Scenarios for 3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034295-66-2) in Research Programs


NOX-2-Driven Inflammatory Disease Model Studies

This compound is best deployed as a small-molecule probe in cellular and in vivo models where NOX-2-mediated reactive oxygen species (ROS) production is a central pathogenic mechanism, such as neutrophil-driven inflammation, ischemia-reperfusion injury, and certain neurodegenerative conditions . Its furan-2-carbonyl substitution class-locates it within the NOX-2-preferring quinazolinone inhibitor group, allowing researchers to interrogate NOX-2-specific pathways without NOX-4 off-target inhibition that would confound interpretation [1].

GHS-R1a Antagonist Lead Optimization for Metabolic Disorders

Given the established SAR from the Rudolph et al. (2007) program where piperidine-substituted quinazolinone derivatives featuring furan-2-carbonyl groups achieved oral bioavailability as GHS-R1a antagonists, this compound serves as a key structural intermediate or lead comparator in programs targeting ghrelin receptor antagonism for diabetes, obesity, and appetite regulation [2]. Its procurement is essential for benchmarking new analogs in radioligand binding displacement assays and for evaluating food intake suppression and glucose-lowering efficacy in diet-induced obesity models [2].

Structure-Activity Relationship (SAR) Probe in Quinazolinone Library Design

The compound's unique combination of a 3-yl-piperidine linker and furan-2-carbonyl group makes it an indispensable control in focused quinazolinone library screening. It enables medicinal chemists to systematically assess the contribution of the furan heteroaryl group versus cyclopentane, sulfonyl, or benzoyl analogs in terms of target potency, isoform selectivity, and ADME parameters [1][2]. Sourcing this precise analog—rather than a piperazine variant or a 4-yl regioisomer—is critical for maintaining SAR continuity within a lead optimization campaign [3].

Certified Reference Standard for Analytical Method Development

When sourced as an ISO 17025 and ISO Guide 34 CRM-grade material from Labmix24, CAS 2034295-66-2 can serve as a certified reference standard for HPLC, LC-MS, or GC-MS method development, calibration, and system suitability testing in pharmacokinetic and bioanalytical workflows [4]. The defined purity (≥95%), appearance (white to off-white solid), and certified traceability ensure that analytical methods developed with this compound meet regulatory quality requirements for preclinical drug development [4].

Quote Request

Request a Quote for 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.